molecular formula C8H16O2 B155519 2,2-Dimethylhexanoic acid CAS No. 813-72-9

2,2-Dimethylhexanoic acid

Cat. No.: B155519
CAS No.: 813-72-9
M. Wt: 144.21 g/mol
InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a medium-chain fatty acid characterized by the presence of two methyl groups attached to the second carbon of the hexanoic acid chain. This compound is known for its colorless to pale yellow oily liquid appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanoic acid can be synthesized through the oxidation of 2,2-dimethylhexanol. The oxidation process typically involves the use of an oxidizing agent such as acidic potassium permanganate. The reaction conditions include maintaining an acidic environment to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound can also be produced through ester hydrolysis, reduction of carbonyl compounds, or synthesis of alkyl halides. These methods involve various reaction conditions and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylhexanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexanoic acid involves its ability to undergo chemical reactions and form new compounds with specific properties. In the pharmaceutical industry, it acts as an intermediate, participating in reactions that lead to the formation of therapeutic agents. The molecular targets and pathways involved depend on the specific reactions and the resulting compounds .

Comparison with Similar Compounds

  • 2,2-Dimethylbutyric acid
  • 2,2-Dimethylsuccinic acid
  • 2-Ethylhexanoic acid
  • 2,4-Dimethyl-2-pentenoic acid

Comparison: 2,2-Dimethylhexanoic acid is unique due to its specific structure with two methyl groups attached to the second carbon of the hexanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 2,2-Dimethylbutyric acid and 2,2-Dimethylsuccinic acid have shorter carbon chains, while 2-Ethylhexanoic acid has an ethyl group instead of two methyl groups .

Properties

IUPAC Name

2,2-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWDTVYXAEAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276526
Record name 2,2-Dimethylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-72-9
Record name 2,2-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylhexanoic Acid
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Synthesis routes and methods I

Procedure details

A solution of 102 g (1.02 mol) of diisopropylamine (distilled from calcium hydride) in 730 ml of dry THF was stirred under argon in an ice-bath as a full bottle (1.0 mol) of solution of n-butyllithium in hexane (Alpha, 2.4 M, ca. 417 ml) was added dropwise at a rate such that the temperature held below 8°. About halfway through the addition, the ice-bath was replaced by an ice-methanol bath to better control the temperature at 0° C. throughout the rest of the addition. The resultant mixture was kept in the cold bath and stirred for 15 minutes before a 41.6 g (0.427 mol) portion of isobutyric acid was added dropwise, again keeping the temperature below 0°. Final portions of the acid were rinsed into the reaction mixture with several ml of dry THF. After another 15 minutes a 57 ml (0.499 mol) portion of 1-iodo-butane was added dropwise. After the addition was completed, the ice-bath was removed and the resultant mixture was stirred for 2 hours. The ice-bath was used again as the resultant mixture was quenched by the dropwise addition of a solution of 200 ml of concentrated hydrochloric acid in 640 ml of water. The phases were separated and the aqueous phase was back-extracted with ether. The combined extract was washed with aqueous sodium bisulfite, dried (MgSO4) and evaporated in vacuo. The residue was distilled at 20 mm to yield 56.8 g of XXIX as an oil, bp 110°-113°; nmr 0.90 (3, broad t, J=5.7 Hz), 1.18 (6, s) and 1.0-2.0 (6, m).
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Synthesis routes and methods II

Procedure details

A 2-L flask is charged with 4.9 g (200 g-atom) of magnesium turnings, 75 mL of methanol and a crystal of iodine. The mixture is heated to reflux until all the magnesium has reacted leaving a grey slurry of magnesium methoxide. After cooling, 35.2 g (400 mmol) of isobutyric acid is added followed by 250 mL of toluene. A condenser is attached set for downward distillation and the methanol and some toluene are distilled until 250 mL of distillate is collected and the distillation temperature reaches ~110° C. The mixture is cooled, 400 mL of anhydrous tetrahydrofuran is added along with 41 g (400 mmol) of diisopropylamine ad the resulting homogeneous solution is cooled in an ice bath. Finally, 240 mL of a standard solution of n-butyllithium in heptane (1.67 mmol/mL; 400 mmol) is added by injection at a temperature <10° C. The ice bath is retained for 10 minutes and then the mixture is warmed to 30°-35 ° C. for 30 minutes to complete the metalation. The ice bath is replaced and 54.8 g (400 mmol)) of 1-bromobutane is added over 15 minutes at 0° C. No exothermic reaction is observed. The ice bath is retained for 30 minutes and then the mixture is heated to 30°-35° C. for 18 hours overnight. At the conclusion of the reaction period, 150 mL of 6N hydrochloric acid solution (0.90 mmol)) is added at a temperature <10° C. followed by 280 mL of water. The aqueous layer is separated extracted with 200 mL of diethyl ether and the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride, dried (magnesium sulfate) and evaporated. This affords 64 g of product. Distillation through a 6" vacuum jacketed vigreux column affords 42.7 g of 2,2-dimethylhexanoic acid; bpD 103°-105°/5 mm; n25 1.4245.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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